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molecular formula C6H8ClNO2 B1351649 1-(2-Chloro-acetyl)-pyrrolidin-2-one CAS No. 43170-60-1

1-(2-Chloro-acetyl)-pyrrolidin-2-one

Cat. No. B1351649
M. Wt: 161.58 g/mol
InChI Key: XAXRVMNVJFVLDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05952283

Procedure details

To an initial charge of 81.0 g of 2-pyrrolidone in 200 ml of toluene there are added, dropwise and with ice cooling, 54.7 g of chloroacetyl chloride such that the temperature of the reaction mixture remains at 5° C. Following the addition the reaction mixture is stirred at room temperature for 6 hours. The resulting precipitate is filtered off with suction and the solvent is removed in vacuo to give 74.5 g of N-(chloroacetyl)pyrrolidone, corresponding to a yield of 97%.
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
54.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][C:2]1=[O:6].[Cl:7][CH2:8][C:9](Cl)=[O:10]>C1(C)C=CC=CC=1>[Cl:7][CH2:8][C:9]([N:1]1[CH2:5][CH2:4][CH2:3][C:2]1=[O:6])=[O:10]

Inputs

Step One
Name
Quantity
81 g
Type
reactant
Smiles
N1C(CCC1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
54.7 g
Type
reactant
Smiles
ClCC(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
there are added
CUSTOM
Type
CUSTOM
Details
remains at 5° C
ADDITION
Type
ADDITION
Details
the addition the reaction mixture
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered off with suction
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClCC(=O)N1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 74.5 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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